5-BROMO-2-(TRIFLUOROMETHYL)PYRIDIN-3-AMINE
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-(trifluoromethyl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2/c7-3-1-4(11)5(12-2-3)6(8,9)10/h1-2H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJBUQOEALODDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for 5 Bromo 2 Trifluoromethyl Pyridin 3 Amine
Established Synthetic Routes to Related Halogenated and Trifluoromethylated Pyridines
The construction of the pyridine (B92270) core with specific halogen and trifluoromethyl substituents can be achieved through various established methodologies. These routes often involve multistep sequences that build the molecule by adding functional groups in a controlled manner or by constructing the pyridine ring from acyclic precursors already containing the desired moieties.
Malonate esters are versatile C2 synthons used in the construction of heterocyclic rings, including pyridines. Their utility lies in their ability to act as nucleophiles in addition reactions and subsequently participate in cyclization and condensation reactions. nih.govnih.gov A relevant synthetic approach involves the reaction of a substituted pyridine with diethyl malonate.
For instance, a patented method for a structurally similar compound, 5-bromo-2-methyl-3-(trifluoromethyl)pyridine (B1377891), utilizes diethyl malonate as a key reagent. google.com The synthesis begins with the reaction of 2-chloro-3-trifluoromethyl-5-nitropyridine with diethyl malonate in the presence of a base like sodium hydride. This initial step forms a malonate adduct, which then undergoes a series of transformations including hydrolysis, decarboxylation, reduction of the nitro group, and a Sandmeyer-type reaction to introduce the bromine atom. google.com
Table 1: Exemplary Synthetic Sequence Using a Malonate Intermediate
| Step | Reactants | Reagents | Product |
|---|---|---|---|
| 1 | 2-chloro-3-trifluoromethyl-5-nitropyridine, Diethyl malonate | Sodium hydride, Tetrahydrofuran (B95107) | 2-(5-nitro-3-(trifluoromethyl)pyridin-2-yl)malonic acid dimethyl ester |
| 2 | Malonate adduct from Step 1 | Acid | 2-methyl-5-nitro-3-(trifluoromethyl)pyridine |
| 3 | Product from Step 2 | Reducing agent | 6-methyl-5-(trifluoromethyl)pyridin-3-amine |
| 4 | Product from Step 3 | Copper bromide, tert-butyl nitrite (B80452) | 5-bromo-2-methyl-3-(trifluoromethyl)pyridine |
This table outlines a multi-step synthesis for a related pyridine derivative, illustrating the utility of malonate intermediates in constructing the substituted pyridine core. google.com
The Balz-Schiemann reaction is a cornerstone method for introducing a fluorine atom onto an aromatic or heteroaromatic ring. wikipedia.org The reaction proceeds by converting a primary aromatic amine to a diazonium tetrafluoroborate (B81430) salt, which upon thermal or photolytic decomposition, yields the corresponding aryl fluoride (B91410). wikipedia.orgscientificupdate.com This method is particularly valuable when direct fluorination is challenging or results in poor regioselectivity.
The process involves two main stages:
Diazotization: The primary amine is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid like HBF₄) at low temperatures to form the diazonium salt. researchgate.net
Decomposition: The isolated diazonium tetrafluoroborate salt is heated, often in an inert solvent or sometimes neat, to induce the elimination of nitrogen gas and boron trifluoride, resulting in the formation of the aryl fluoride. scientificupdate.comjove.com
Modern modifications to the Balz-Schiemann reaction focus on improving safety and scalability. The development of continuous flow protocols, for example, avoids the isolation of potentially explosive diazonium salt intermediates, making the process more amenable to large-scale production. jove.comresearchgate.net Alternative fluoride sources and counterions, such as hexafluorophosphates (PF₆⁻), have also been explored to enhance yields in certain cases. scientificupdate.com
The introduction of halogen and amine functionalities onto a pre-formed pyridine ring is a common strategy. Direct halogenation, particularly bromination, can be achieved using various brominating agents. For example, the bromination of 2-methoxy-3-(trifluoromethyl)pyridine (B55313) was successfully carried out using 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione in trifluoroacetic acid to yield 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine. chemicalbook.com
Amination of halogenated pyridines is typically accomplished via nucleophilic aromatic substitution (SNAr) reactions. A halogen atom (commonly chlorine or fluorine) on the pyridine ring can be displaced by an amine source, such as ammonia (B1221849) or an alkylamine, often under elevated temperature and pressure. The position of the halogen and the electronic nature of other substituents on the ring significantly influence the reactivity towards substitution. Alternatively, palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, provide a milder and more general route to pyridinamines from brominated or chlorinated pyridine precursors.
Trifluoromethylated pyridines (TFMPs) are crucial building blocks in the synthesis of many active pharmaceutical and agrochemical ingredients. nih.gov The synthesis of TFMP derivatives generally follows one of three primary strategies:
Halogen Exchange (HALEX): This industrial-scale method involves the chlorination of a picoline (methylpyridine) to form a trichloromethylpyridine, followed by a fluorine/chlorine exchange reaction using hydrogen fluoride (HF) to generate the trifluoromethyl group. nih.gov
Ring Construction: This approach utilizes building blocks that already contain a trifluoromethyl group to construct the pyridine ring. For example, (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one can be used in a Horner–Wadsworth–Emmons reaction as part of a sequence to build a pyridone ring. nih.gov
Direct Trifluoromethylation: This involves the direct introduction of a CF₃ group onto a pre-existing pyridine ring. Methods often employ trifluoromethyl-active species, such as trifluoromethyl copper, which can displace bromo- or iodo-substituents on the pyridine ring. nih.govresearchgate.net
Once the trifluoromethylpyridine precursor is obtained, subsequent functionalization, such as halogenation and amination as described above, can be performed to arrive at the desired product.
Targeted Synthesis of 5-Bromo-2-(trifluoromethyl)pyridin-3-amine
The specific arrangement of substituents in this compound requires a carefully planned synthetic sequence to ensure correct regiochemistry. The synthesis would likely involve the sequential introduction of the bromo and amino groups onto a 2-(trifluoromethyl)pyridine (B1195222) scaffold.
Identifying the optimal starting material is critical for an efficient synthesis. Several potential precursors could be considered, with the choice depending on commercial availability, cost, and the robustness of subsequent transformations.
Table 2: Potential Precursors for the Synthesis of this compound
| Precursor | Subsequent Transformation(s) | Rationale |
|---|---|---|
| 2-(Trifluoromethyl)pyridin-3-amine | Regioselective Bromination | A direct approach if bromination can be controlled to occur at the C-5 position. The activating amino group and deactivating trifluoromethyl group would direct the incoming electrophile. |
| 5-Bromo-2-(trifluoromethyl)pyridine | Nitration, followed by Reduction | A common route for introducing an amine group. Nitration would likely occur at the C-3 position, followed by reduction to the desired amine. |
| 3-Amino-5-bromopyridine | Trifluoromethylation | Introduction of the CF₃ group at the C-2 position could be challenging but might be achieved via metal-catalyzed cross-coupling or related methods. |
Given the directing effects of the substituents, starting with 2-(Trifluoromethyl)pyridin-3-amine appears to be a highly logical approach. The amino group is a strong activating group and ortho-, para-director, while the trifluoromethyl group is a deactivating meta-director. In this case, electrophilic bromination would be strongly directed to the C-5 position (para to the amino group), potentially leading to a high-yield, regioselective synthesis of the target compound.
Reaction Conditions and Optimization Parameters for Key Steps
The synthesis of halogenated trifluoromethyl pyridines involves multi-step processes where the precise control of reaction conditions is paramount for achieving high yields and purity. While specific literature on the direct synthesis of this compound is not extensively detailed, the synthesis of structurally similar compounds, such as 5-bromo-2-methyl-3-(trifluoromethyl)pyridine, provides significant insights into the key steps and optimization parameters. google.com
A common synthetic approach involves the construction of the substituted pyridine ring system through a series of reactions, including nucleophilic substitution, cyclization, reduction, and diazotization. google.com For instance, the synthesis of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine begins with the reaction of diethyl malonate and 2-chloro-3-trifluoromethyl-5-nitropyridine. google.com
Key reaction steps and their typical conditions are outlined below:
Nucleophilic Substitution and Cyclization: The initial step often involves the reaction of a chloropyridine derivative with a nucleophile. Optimization of this step typically focuses on the choice of base, solvent, and temperature to maximize yield and minimize side reactions. For example, using sodium hydride as a base in tetrahydrofuran (THF) at temperatures ranging from 0°C to 25°C is a common practice. google.com
Reduction of a Nitro Group: The conversion of a nitro group to an amine is a crucial step in forming the pyridin-3-amine moiety. This is often achieved through catalytic hydrogenation or by using reducing agents like iron in acidic media.
Diazotization and Bromination: The introduction of the bromo substituent can be accomplished via a Sandmeyer-type reaction, where the amine is converted to a diazonium salt and subsequently treated with a bromine source, such as copper(I) bromide. google.com The temperature and the rate of addition of the diazotizing agent (e.g., tert-butyl nitrite) are critical parameters to control to avoid the formation of unwanted byproducts. google.com
The optimization of these steps involves a systematic study of various parameters as detailed in the interactive table below.
Table 1: Reaction Conditions and Optimization Parameters for Key Synthetic Steps
| Step | Reagents & Catalysts | Solvent | Temperature (°C) | Time | Key Optimization Parameters |
| Nucleophilic Substitution | Diethyl malonate, Sodium hydride | Tetrahydrofuran (THF) | 0 to 25 | 16-24 h | Molar ratio of reactants and base; reaction temperature and time. google.com |
| Hydrolysis & Decarboxylation | Concentrated Hydrochloric Acid, Water | N/A | Reflux | Overnight | Acid concentration; reflux time. google.com |
| Diazotization & Bromination | 6-methyl-5-(trifluoromethyl)pyridin-3-amine, Copper(I) bromide, tert-butyl nitrite | Acetonitrile | 25 | 2 h | Molar ratio of amine to copper bromide and nitrite; controlled addition of nitrite. google.com |
| Trifluoromethylation | Copper(I) iodide, MeO2CCF2SO2F | N,N-dimethyl-formamide (DMF) | 80 - 90 | >3 h | Catalyst loading; monitoring starting material consumption (<5%). chemicalbook.com |
Purification and Isolation Techniques in Halogenated Trifluoromethyl Pyridine Synthesis
The purification and isolation of the final product and intermediates are critical for obtaining high-purity halogenated trifluoromethyl pyridines. google.comgoogle.com The complex reaction mixtures often contain starting materials, reagents, catalysts, and various byproducts, necessitating a multi-step purification strategy. google.comnih.gov
Commonly employed techniques include:
Extraction and Washing: After the reaction is complete, the crude product is typically worked up using a liquid-liquid extraction. An organic solvent, such as ethyl acetate (B1210297) (EA) or methyl tert-butyl ether (MTBE), is used to extract the product from the aqueous reaction mixture. google.comchemicalbook.com This is followed by washing the organic layer with water, brine (saturated NaCl solution), or a saturated sodium bicarbonate solution to remove residual acids, bases, and other water-soluble impurities. google.comchemicalbook.com
Filtration: In cases where solid byproducts or catalysts are present, filtration is a necessary step. For instance, Celite, a filter aid, can be used to facilitate the removal of fine solid particles from the reaction mixture. chemicalbook.com
Distillation: Fractional distillation under reduced pressure is a powerful technique for purifying liquid products, especially for separating compounds with different boiling points. chemicalbook.comgoogle.com This method is effective for isolating the desired trifluoromethyl pyridine from solvents and other volatile impurities. chemicalbook.com For example, a product can be collected as a specific temperature fraction (e.g., 80-90 °C) under reduced pressure (50-100 mbar). chemicalbook.com
Chromatography: While not always detailed in large-scale syntheses, column chromatography is an indispensable tool for achieving very high purity, particularly in a laboratory setting. It is effective for separating compounds with similar polarities.
Chemical Treatment: Sometimes, specific impurities that are difficult to remove by physical methods can be eliminated through chemical treatment. For example, mixtures of trifluoromethyl pyridines can be treated with an aqueous alkali solution to remove certain impurities. google.com
The table below provides an interactive summary of the purification techniques used at different stages of the synthesis.
Table 2: Purification and Isolation Techniques
| Technique | Purpose | Solvents/Reagents | Stage Applied | Reference |
| Extraction | Isolate product from aqueous phase | Ethyl acetate, Methyl tert-butyl ether (MTBE) | Post-reaction work-up | google.comchemicalbook.com |
| Washing | Remove water-soluble impurities, acids, bases | Water, Saturated NaCl, Saturated NaHCO3 | Post-extraction | google.comchemicalbook.com |
| Filtration | Remove solid impurities/catalysts | Celite | Post-reaction, pre-extraction | chemicalbook.com |
| Drying | Remove residual water from organic solvent | Anhydrous sulfates (e.g., MgSO4, Na2SO4) | Before solvent evaporation | google.com |
| Distillation | Purify final product or intermediates | N/A | Final purification | chemicalbook.comgoogle.com |
| Alkali Wash | Remove specific chemical impurities | Aqueous alkali solutions | Final purification | google.com |
Advanced Chemical Transformations and Reactivity of 5 Bromo 2 Trifluoromethyl Pyridin 3 Amine
Nucleophilic and Electrophilic Substitution Reactions on the Pyridine (B92270) Ring
The reactivity of the pyridine ring in 5-bromo-2-(trifluoromethyl)pyridin-3-amine is dictated by the interplay of its substituents. The trifluoromethyl (-CF3) group at the C2 position is strongly electron-withdrawing, which significantly decreases the electron density of the aromatic system. Conversely, the amine (-NH2) group at the C3 position is an electron-donating group. This electronic dichotomy governs the pathways of both nucleophilic and electrophilic substitution reactions.
The pyridine ring is inherently electron-deficient, and the presence of the -CF3 group further enhances this property, making the molecule particularly susceptible to nucleophilic aromatic substitution (SNAr). The bromine atom at the C5 position serves as a good leaving group in such reactions. Nucleophiles will preferentially attack the carbon atom bearing the bromine, leading to the displacement of the bromide ion. This reactivity allows for the introduction of various nucleophiles, including amines, thiols, and alkoxides, at the C5 position.
Electrophilic substitution, on the other hand, is generally disfavored on highly electron-deficient pyridine rings. While the C3-amino group is an activating, ortho-para directing group, the potent deactivating and meta-directing effect of the C2-trifluoromethyl group presents a significant challenge for electrophilic attack. The regiochemical outcome of any potential electrophilic substitution would be complex, dictated by the balance of these opposing electronic influences.
| Substituent | Position | Electronic Effect | Influence on Reaction Type | Directing Effect |
|---|---|---|---|---|
| -CF3 | C2 | Strongly Electron-Withdrawing | Activates for Nucleophilic Substitution, Deactivates for Electrophilic Substitution | Meta-directing (for electrophilic substitution) |
| -NH2 | C3 | Electron-Donating | Deactivates for Nucleophilic Substitution, Activates for Electrophilic Substitution | Ortho, Para-directing (for electrophilic substitution) |
| -Br | C5 | Electron-Withdrawing (Inductive) | Acts as a Leaving Group in Nucleophilic Substitution | N/A (Leaving Group) |
Transition Metal-Catalyzed Cross-Coupling Methodologies
The carbon-bromine bond at the C5 position is an ideal handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These methodologies are foundational for constructing more complex molecular architectures.
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming aryl-pyridine bonds by coupling the bromo-pyridine substrate with a variety of arylboronic acids or esters. mdpi.com This reaction is typically catalyzed by a palladium complex. The choice of catalyst and reaction conditions is crucial, especially for substrates containing trifluoromethyl groups, to prevent side reactions like debromination. nih.govrsc.org For instance, studies on the closely related 5-bromo-2-methylpyridin-3-amine (B1289001) have utilized tetrakis(triphenylphosphine)palladium(0) as a catalyst with a suitable base to achieve coupling with various arylboronic acids in good yields. mdpi.com
| Arylboronic Acid/Ester | Catalyst System | Base | Solvent | Typical Product |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/Water | 5-Phenyl-2-(trifluoromethyl)pyridin-3-amine |
| 4-Methoxyphenylboronic acid | XPhosPdG2 / XPhos | K2CO3 | THF | 5-(4-Methoxyphenyl)-2-(trifluoromethyl)pyridin-3-amine |
| Thiophen-2-ylboronic acid | PdCl2(dppf) | Na2CO3 | DME | 5-(Thiophen-2-yl)-2-(trifluoromethyl)pyridin-3-amine |
| Pyridin-3-ylboronic acid | Pd(OAc)2 / SPhos | Cs2CO3 | Toluene/Water | 5-(Pyridin-3-yl)-2-(trifluoromethyl)pyridin-3-amine |
The Buchwald-Hartwig amination allows for the formation of new carbon-nitrogen bonds, coupling the bromo-pyridine with a wide range of primary and secondary amines. This reaction is instrumental in the synthesis of complex N-ligands and nitrogen-containing heterocyclic structures. The success of this transformation heavily relies on the selection of the palladium catalyst and, critically, the ancillary phosphine (B1218219) ligand. researchgate.net Modern catalyst systems, often employing bulky and electron-rich biarylphosphine ligands, have been developed to efficiently couple even challenging substrates like unprotected heterocyclic bromides. mit.edunih.govmit.edu
| Amine Coupling Partner | Palladium Precatalyst | Ligand | Base | Typical Product Type |
|---|---|---|---|---|
| Aniline | Pd2(dba)3 | BINAP | NaOtBu | N-Aryl-pyridinamine |
| Morpholine | tBuBrettPhos Pd G3 | tBuBrettPhos | LHMDS | N-Heterocyclic-pyridinamine |
| Benzylamine | Pd(OAc)2 | XPhos | K2CO3 | N-Benzyl-pyridinamine |
| Hexylamine | RuPhos Pd G3 | RuPhos | Cs2CO3 | N-Alkyl-pyridinamine |
Beyond Suzuki and amination reactions, the C-Br bond serves as a versatile anchor for other palladium-catalyzed transformations. These include:
Sonogashira Coupling: Reaction with terminal alkynes to form alkynyl-pyridines, which are valuable intermediates for further synthetic elaborations.
Heck Coupling: Reaction with alkenes to introduce vinyl groups, extending the carbon framework. The synthesis of complex molecules like pexidartinib (B1662808) involves a Heck coupling step on a related pyridine scaffold. mdpi.com
Stille Coupling: Reaction with organostannanes, offering an alternative route to biaryl and vinyl-substituted pyridines.
Buchwald-Hartwig Etherification: Reaction with alcohols or phenols to form pyridine ethers, although this is generally less common than C-C or C-N bond formation.
These methodologies collectively provide a powerful toolkit for the diversification of the this compound core, enabling the construction of extended and complex pyridine architectures for various applications.
Modifications Involving the Amine and Trifluoromethyl Functionalities
While the C-Br bond is the primary site for cross-coupling, the amine and trifluoromethyl groups also possess distinct chemical characteristics.
The primary amine group at the C3 position is nucleophilic and can undergo a range of standard transformations. For example, it can be acylated to form amides. This strategy has been used to temporarily protect the amine or modify its electronic properties before subsequent reactions, such as Suzuki coupling. mdpi.com The amine can also be a precursor for diazotization reactions, which, when followed by Sandmeyer-type substitutions, can be used to introduce a variety of other functional groups, including halogens, cyano, or hydroxyl groups.
In contrast, the trifluoromethyl group at the C2 position is characterized by its exceptional stability. The carbon-fluorine bonds are extremely strong, rendering the -CF3 group largely inert to most chemical conditions. mdpi.com Its primary role is not as a reactive handle but as a powerful modulator of the molecule's physicochemical properties. The high electronegativity and lipophilicity of the -CF3 group significantly influence the electronic nature of the pyridine ring, as well as the metabolic stability and binding affinity of derivative compounds in medicinal chemistry contexts. mdpi.com Direct chemical transformations of the C-CF3 group are rare and typically require harsh, specialized conditions that are not commonly employed in standard organic synthesis.
Reactions at the Pyridinamine Nitrogen (e.g., Acylation for N-Acetylated Derivatives)
The amino group at the C-3 position of this compound is a primary nucleophilic center, readily participating in reactions with various electrophiles. Acylation, particularly N-acetylation, is a fundamental transformation that serves not only to modify the compound's electronic and steric properties but also as a protective strategy in multi-step syntheses.
The reaction involves treating the parent amine with an acylating agent such as acetyl chloride or acetic anhydride, typically in the presence of a base to neutralize the acid byproduct. This transformation yields the corresponding N-acetylated derivative, N-(5-bromo-2-(trifluoromethyl)pyridin-3-yl)acetamide. The introduction of the acetyl group significantly alters the character of the amino functionality. It converts the basic amino group into a neutral amide, thereby reducing its influence on the pyridine ring's electron density and preventing its participation in undesired side reactions during subsequent chemical steps. For instance, in electrophilic aromatic substitution reactions like bromination, protecting the amino group by acetylation can prevent the formation of di- or tri-substituted byproducts and help direct the incoming electrophile to a specific position. heteroletters.org
Table 1: General Conditions for N-Acetylation of Aminopyridines
| Reagent | Base | Solvent | Typical Conditions | Product |
|---|---|---|---|---|
| Acetyl Chloride | Pyridine, Triethylamine | Dichloromethane, THF | 0 °C to room temp. | N-acetylated pyridinamine |
This protective acylation strategy is crucial for controlling regioselectivity in further functionalization of the pyridine ring. The amide can be readily hydrolyzed back to the amine under acidic or basic conditions, restoring the original functionality once its protective role is complete.
Transformations of the Trifluoromethyl Group (e.g., Reduction)
The trifluoromethyl (CF₃) group is a powerful electron-withdrawing substituent, a property stemming from the high electronegativity of the fluorine atoms. nih.gov This characteristic significantly influences the reactivity of the pyridine ring, making it more electron-deficient. The carbon-fluorine bond is exceptionally strong, rendering the CF₃ group highly stable and generally inert to many chemical transformations.
Transformations of the trifluoromethyl group itself, such as reduction, are chemically challenging. Direct reduction of a CF₃ group on an aromatic ring to a methyl (CH₃) group or a difluoromethyl (CF₂H) group requires harsh reaction conditions and specialized reagents, and is not a common synthetic operation. The stability of the CF₃ group is often an advantage, as it remains intact during various other synthetic manipulations on the molecule. While methods for the trifluoromethylation of pyridines are well-developed, the reverse reaction is not synthetically straightforward. researchgate.netresearchgate.netchemrxiv.org
In the broader context of trifluoromethylpyridine chemistry, some transformations involving groups adjacent to the CF₃ moiety have been reported. For example, catalytic hydrogenolysis has been used to remove unwanted chlorine atoms from chlorinated trifluoromethylpyridine precursors during industrial synthesis, but this process targets the C-Cl bonds rather than the C-F bonds of the trifluoromethyl group. nih.gov The inherent stability of the CF₃ group in this compound means it typically serves as a fixed structural and electronic feature rather than a reactive handle for further transformations.
Acid-Base Chemistry and Deprotonation Reactions
The electronic landscape of this compound, shaped by the interplay of its substituents, dictates its acid-base properties and potential for regioselective deprotonation. The pyridine nitrogen is basic, though its basicity is attenuated by the electron-withdrawing effects of the bromine and trifluoromethyl groups. The protons on the pyridine ring exhibit varying degrees of acidity, which can be exploited for selective functionalization through metalation.
Regioselective Deprotonation and Subsequent Trapping Reactions with Carbon Dioxide
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. This reaction involves the deprotonation of a C-H bond adjacent to a directing metalating group (DMG) by a strong base, typically an organolithium reagent or a hindered magnesium amide base like (2,2,6,6-tetramethylpiperidyl)magnesium chloride-lithium chloride (TMPMgCl·LiCl). thieme-connect.de The resulting organometallic intermediate can then be trapped with an electrophile to introduce a new substituent with high regiocontrol.
For this compound, the amino group, particularly after conversion to a more effective DMG like a pivaloyl amide (-NHCOtBu), can direct metalation to the C-4 position. acs.org The pivaloyl group is a potent DMG for aminopyridines, directing lithiation specifically to the ortho C-H bond.
The proposed synthetic sequence would involve:
Protection: Acylation of the 3-amino group with pivaloyl chloride to form the corresponding amide, N-(5-bromo-2-(trifluoromethyl)pyridin-3-yl)pivalamide.
Deprotonation: Treatment of the protected amine with a strong base, such as sec-butyllithium (B1581126) or LDA at low temperature (e.g., -78 °C), would selectively remove the proton at the C-4 position, forming a lithiated intermediate. The directing power of the pivaloylamino group is expected to override the electronic effects of the other substituents.
Trapping with CO₂: Quenching this organolithium species with solid carbon dioxide (dry ice) followed by an acidic workup would introduce a carboxylic acid group at the C-4 position.
This sequence would yield 3-(pivaloylamino)-5-bromo-2-(trifluoromethyl)isonicotinic acid. Subsequent hydrolysis of the pivaloyl group would furnish 3-amino-5-bromo-2-(trifluoromethyl)isonicotinic acid, a highly functionalized pyridine derivative. This regioselective carboxylation demonstrates how the inherent acid-base chemistry of a protected derivative of this compound can be harnessed for precise C-C bond formation.
Table 2: Key Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-(5-Bromo-2-(trifluoromethyl)pyridin-3-yl)acetamide |
| Acetyl chloride |
| Acetic anhydride |
| N-(5-Bromo-2-(trifluoromethyl)pyridin-3-yl)pivalamide |
| Pivaloyl chloride |
| (2,2,6,6-Tetramethylpiperidyl)magnesium chloride-lithium chloride |
| 3-Amino-5-bromo-2-(trifluoromethyl)isonicotinic acid |
Sophisticated Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR Spectroscopic Analysis
No experimental ¹H NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for the aromatic and amine protons of 5-BROMO-2-(TRIFLUOROMETHYL)PYRIDIN-3-AMINE, could be located in the searched literature. Such data would be essential to confirm the substitution pattern on the pyridine (B92270) ring.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
Specific ¹³C NMR spectral data, which would reveal the chemical environment of each carbon atom in the molecule, including the pyridine ring carbons and the trifluoromethyl carbon, were not found.
Fluorine-19 (¹⁹F) NMR Spectroscopy for Trifluoromethyl Moieties
While ¹⁹F NMR is a powerful tool for analyzing fluorine-containing compounds, no published ¹⁹F NMR spectrum or chemical shift data for the trifluoromethyl group of this specific compound could be retrieved.
Advanced NMR Techniques (e.g., 2D NMR, NOESY)
Information regarding the use of advanced 2D NMR techniques such as COSY, HSQC, HMBC, or NOESY, which would provide further confirmation of the compound's structure and spatial relationships between atoms, is not available.
Infrared (IR) Spectroscopy for Vibrational Mode Assignment
Although some commercial listings indicate the availability of Fourier-Transform Infrared (FT-IR) spectra, the actual spectral data detailing the characteristic vibrational frequencies (in cm⁻¹) for the N-H stretches of the amine group, C-F stretches of the trifluoromethyl group, and other key functional group vibrations were not accessible.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
There is no publicly available High-Resolution Mass Spectrometry data that would provide the precise mass of the molecular ion of this compound. This information is critical for confirming the elemental composition of the molecule.
X-ray Crystallography for Solid-State Structural Conformation and Crystal Packing Analysis
No published X-ray crystallography data for this compound could be located. Such an analysis would typically provide precise measurements of bond lengths and angles, define the three-dimensional arrangement of the atoms, and offer insights into the intermolecular interactions, such as hydrogen bonding or stacking, that govern the crystal lattice. Without this experimental data, a discussion of its solid-state structure is not possible.
Other Spectroscopic Modalities (e.g., UV-Vis absorption, Raman Spectroscopy)
Similarly, there is no available experimental data concerning the UV-Vis absorption or Raman spectroscopic properties of this compound in the scientific literature. A UV-Vis spectrum would reveal information about the electronic transitions within the molecule, while a Raman spectrum would provide details about its vibrational modes, offering a characteristic fingerprint of the compound. The absence of this data precludes any detailed analysis or the compilation of relevant data tables.
A comprehensive search for these specific analytical data points was conducted, and at the time of this writing, no research institution or publication has made this information publicly available.
Computational Chemistry and Quantum Chemical Investigations of 5 Bromo 2 Trifluoromethyl Pyridin 3 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For 5-bromo-2-(trifluoromethyl)pyridin-3-amine, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to determine the most stable conformation of the molecule. nih.gov This process, known as geometry optimization, calculates key structural parameters.
The optimization process yields critical data on bond lengths, bond angles, and dihedral angles. For instance, in related pyridine (B92270) structures, the introduction of substituents like bromine and a trifluoromethyl group can cause slight distortions in the planarity of the pyridine ring. nih.gov The C-Br bond length, the C-N bonds within the pyridine ring, and the bond lengths associated with the trifluoromethyl and amine groups are all precisely calculated. These theoretical parameters can then be compared with experimental data from techniques like X-ray crystallography for validation.
The following table illustrates the type of data obtained from DFT-based geometry optimization for a substituted pyridine derivative, providing a reference for what would be expected for this compound.
| Parameter | Typical Calculated Value (Å or °) |
| C-C (ring) | 1.38 - 1.40 Å |
| C-N (ring) | 1.33 - 1.37 Å |
| C-Br | ~1.90 Å |
| C-CF3 | ~1.51 Å |
| C-NH2 | ~1.38 Å |
| C-N-C (angle) | ~117 - 120° |
| C-C-Br (angle) | ~119 - 121° |
| C-C-CF3 (angle) | ~120 - 122° |
| C-C-NH2 (angle) | ~118 - 120° |
Note: The values presented are typical for substituted pyridines and are for illustrative purposes. Actual calculated values for this compound would require a specific computational study.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is fundamental to understanding the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.net
The distribution of the HOMO and LUMO across the molecule is also significant. The HOMO is likely to be localized on the more electron-rich parts of the molecule, such as the amine group and the pyridine ring, while the LUMO may be concentrated around the electron-withdrawing trifluoromethyl group. researchgate.net This distribution helps in predicting the sites for electrophilic and nucleophilic attack.
| Molecular Orbital | Property | Significance |
| HOMO | Electron Donating Ability | Higher energy indicates greater reactivity towards electrophiles. |
| LUMO | Electron Accepting Ability | Lower energy suggests higher reactivity towards nucleophiles. |
| HOMO-LUMO Gap | Chemical Reactivity/Stability | A smaller gap implies higher reactivity and lower kinetic stability. nih.gov |
Molecular Electrostatic Potential (MEP) Mapping for Intermolecular Interactions and Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its intermolecular interaction sites. The MEP map displays regions of varying electrostatic potential on the electron density surface. mdpi.com Different colors are used to represent these regions: red typically indicates areas of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue represents positive electrostatic potential (electron-poor), indicating sites for nucleophilic attack. researchgate.net Green and yellow areas represent intermediate potential.
For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the pyridine ring and the amine group due to the lone pairs of electrons. researchgate.net The highly electronegative fluorine atoms of the trifluoromethyl group would also create a negative potential region. Conversely, the hydrogen atoms of the amine group would exhibit a positive electrostatic potential. This information is crucial for understanding how the molecule might interact with other molecules, for instance, through hydrogen bonding. mdpi.com
Reaction Pathway Analysis and Transition State Modeling
Computational chemistry can be employed to model the reaction pathways for the synthesis of this compound. For instance, a common route to synthesize substituted pyridines is through cross-coupling reactions. mdpi.com Theoretical modeling can elucidate the mechanism of such reactions by identifying intermediates and transition states.
By calculating the energies of the reactants, intermediates, transition states, and products, an energy profile for the reaction can be constructed. This profile helps in determining the activation energy of each step, thereby identifying the rate-determining step of the reaction. For example, in a Suzuki cross-coupling reaction to introduce an aryl group onto a pyridine ring, DFT calculations can model the oxidative addition, transmetalation, and reductive elimination steps. mdpi.com While a specific study on this compound is not available, such computational approaches are standard in understanding the synthesis of complex heterocyclic molecules. nih.gov
Quantitative Structure-Property Relationship (QSPR) Studies (theoretical framework)
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. rsc.org In the context of this compound, a QSPR model could be developed to predict properties such as boiling point, solubility, or even biological activity based on a set of calculated molecular descriptors.
The theoretical framework for a QSPR study involves several steps:
Data Set Selection: A diverse set of molecules with known properties, including the target compound and its analogues, is chosen.
Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, quantum-chemical) are calculated for each molecule in the dataset. These can include parameters derived from DFT calculations like HOMO-LUMO energies, dipole moment, and surface area. semanticscholar.org
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the property of interest.
Model Validation: The predictive power of the model is assessed using statistical validation techniques.
For substituted pyridines, QSPR models can be valuable for screening large libraries of virtual compounds to identify candidates with desired properties, thereby accelerating the process of drug discovery or materials design. rsc.org
Insufficient Information Available for "this compound"
Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is insufficient specific information to generate a detailed article on the chemical compound “this compound” according to the provided outline.
The search did not yield specific research findings, synthetic applications, or detailed utility data for this particular isomer. The available literature primarily focuses on related isomers, such as 5-bromo-3-(trifluoromethyl)pyridin-2-amine, or analogues with different substitution patterns.
Due to the strict requirement to focus solely on "this compound" and not introduce information from other compounds, it is not possible to provide a scientifically accurate and thorough article covering the requested topics of its role in complex molecule construction, its use as a precursor for advanced scaffolds, its function as a synthetic intermediate, or its applications in material science.
To maintain scientific accuracy and adhere to the user's instructions, no article will be generated at this time. Further research would be required if and when this specific compound is documented in peer-reviewed journals or patent literature.
Conclusion and Future Research Perspectives
Summary of Current Research on 5-Bromo-2-(trifluoromethyl)pyridin-3-amine Chemistry
A thorough search of prominent chemical databases and scientific literature reveals a notable absence of dedicated research articles on this compound. While its isomers, such as 5-Bromo-3-(trifluoromethyl)pyridin-2-amine and 2-Bromo-5-(trifluoromethyl)pyridin-3-amine, are mentioned in various studies as intermediates in the synthesis of pharmaceuticals and agrochemicals, the specific chemistry of the this compound isomer remains largely undocumented in public-facing research. The available information is primarily limited to its listing in chemical supplier catalogs, which provide basic physical properties but no detailed reaction chemistry or applications.
Identification of Underexplored Synthetic Avenues and Reaction Pathways
Given the lack of specific literature, the synthesis of this compound can be postulated based on general synthetic strategies for polysubstituted pyridines. Potential, yet underexplored, synthetic routes could involve:
Multi-step synthesis from a pre-functionalized pyridine (B92270) ring: This could involve the introduction of the bromo, trifluoromethyl, and amino groups in a regioselective manner. The specific order of these transformations would be crucial to achieving the desired isomer.
De novo synthesis of the pyridine ring: Building the substituted pyridine ring from acyclic precursors containing the necessary functionalities could be another viable, though likely complex, approach.
The reactivity of this compound is also an area ripe for exploration. Based on its structure, several reaction pathways can be anticipated, though they have not been specifically documented for this isomer:
Suzuki-Miyaura Cross-Coupling: The bromine atom at the 5-position could serve as a handle for palladium-catalyzed cross-coupling reactions to introduce various aryl or heteroaryl substituents.
Buchwald-Hartwig Amination: The bromo group could also be a site for amination reactions to introduce new nitrogen-containing functional groups.
Reactions of the Amino Group: The amine at the 3-position could undergo a range of reactions, including acylation, alkylation, and diazotization, leading to a variety of derivatives.
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the trifluoromethyl group could influence the reactivity of the pyridine ring towards nucleophilic attack, although the positions ortho and para to the nitrogen are typically more activated.
Potential for Novel Structural Derivatization and Applications
The trifunctional nature of this compound (possessing amino, bromo, and trifluoromethyl groups on a pyridine core) makes it a potentially valuable building block for creating diverse molecular architectures. Each functional group offers a site for modification, allowing for the systematic exploration of chemical space.
Table 1: Potential Derivatization Strategies for this compound
| Functional Group | Potential Reactions | Potential New Functional Groups |
| 5-Bromo | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig | Aryl, Heteroaryl, Alkene, Alkyne, Amine |
| 3-Amino | Acylation, Sulfonylation, Alkylation, Diazotization | Amide, Sulfonamide, Alkylamine, Azide, Halide |
| Pyridine Ring | N-oxidation, N-alkylation | Pyridine-N-oxide, Pyridinium salts |
The resulting novel derivatives could have applications in medicinal chemistry, agrochemistry, and materials science, areas where trifluoromethyl-substituted pyridines have already demonstrated significant utility. The unique substitution pattern of this specific isomer could lead to compounds with novel biological activities or material properties.
Interdisciplinary Research Opportunities in Organic and Materials Chemistry
The exploration of this compound and its derivatives presents several opportunities for interdisciplinary research:
Medicinal Chemistry: The trifluoromethyl group is a common motif in pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. Novel derivatives of this compound could be synthesized and screened for a wide range of biological activities.
Materials Science: Pyridine-based ligands are widely used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The bromo and amino groups on this compound could be used to anchor the molecule to metal centers or to further functionalize the resulting materials. The trifluoromethyl group could impart unique properties, such as hydrophobicity or altered electronic characteristics, to these materials.
Computational Chemistry: In the absence of experimental data, computational studies could be employed to predict the reactivity, electronic properties, and potential biological activity of this compound and its derivatives. This could help guide future synthetic efforts and application-focused research.
Q & A
Q. What are the common synthetic routes for 5-Bromo-2-(trifluoromethyl)pyridin-3-amine, and how can reaction conditions be optimized?
The compound can be synthesized via nucleophilic aromatic substitution or cross-coupling reactions . For substitution, bromine at the 5-position can be replaced using nucleophiles (e.g., amines) under polar solvents like DMF or ethanol, often requiring elevated temperatures (80–120°C) . Palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig) are effective for introducing the trifluoromethyl group, using ligands like XPhos and bases such as potassium carbonate . Optimization involves adjusting catalyst loading, solvent polarity, and reaction time to minimize by-products and improve yield.
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : To confirm substituent positions (e.g., H/C NMR for amine protons and trifluoromethyl groups).
- Mass spectrometry (HRMS) : For molecular weight verification.
- X-ray crystallography : Programs like SHELXL () refine crystal structures to resolve stereochemical ambiguities.
- HPLC : To assess purity (>95% is typical for research-grade material) .
Q. What safety precautions are necessary when handling this compound?
- Use fume hoods and personal protective equipment (gloves, lab coats) due to potential respiratory and skin irritation.
- Avoid exposure to ignition sources (flash point ~96°C) and store in a cool, dry place .
- Follow protocols for hazardous waste disposal, particularly for brominated by-products .
Advanced Research Questions
Q. How does the electronic nature of the trifluoromethyl group influence reactivity in cross-coupling reactions?
The strong electron-withdrawing effect of the -CF group activates the pyridine ring toward electrophilic substitution but deactivates it toward nucleophilic attack. This duality requires careful selection of catalysts (e.g., Pd(PPh) for Suzuki-Miyaura couplings) and bases (e.g., CsCO) to balance reactivity and stability. Computational studies (DFT) can predict regioselectivity in multi-step syntheses .
Q. How can contradictory data in reaction yields or by-product formation be resolved?
Discrepancies often arise from:
- Regioselectivity issues : Competing substitution at the 3- vs. 5-position. Use directing groups (e.g., boronic acids) or steric hindrance strategies to control outcomes .
- Catalyst poisoning : Trace moisture or oxygen can deactivate palladium catalysts. Employ rigorous inert-atmosphere techniques (e.g., Schlenk line) .
- Analytical interference : By-products with similar retention times in HPLC may require advanced separation (e.g., UPLC-MS/MS) .
Q. What strategies enhance the compound’s stability in biological interaction studies?
Q. How does this compound compare to structurally similar compounds in enzyme inhibition assays?
Comparative studies show:
- Higher binding affinity vs. non-brominated analogs due to halogen bonding with active-site residues (e.g., kinase targets).
- Reduced metabolic clearance compared to chloro- or iodo-derivatives, attributed to the stability of the C-Br bond .
- Dose-dependent cytotoxicity in cell lines, requiring IC validation via MTT assays .
Q. What computational tools predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina) : Models interactions with proteins (e.g., kinases) using the compound’s SMILES string (Canonical SMILES: C1=C(C=NC(=C1Br)N)C(F)(F)F) .
- MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories, highlighting key hydrogen bonds with active-site residues .
Methodological Notes
- Synthetic protocols should include control experiments (e.g., reaction without catalyst) to confirm pathway specificity .
- Crystallographic data (via SHELXL) must be deposited in the Cambridge Structural Database for peer validation .
- Biological assays require strict adherence to OECD guidelines for reproducibility, particularly in cytotoxicity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
